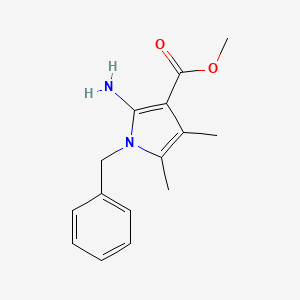![molecular formula C17H25N3O2 B12431610 (2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12431610.png)
(2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile is a deuterated analog of vildagliptin, a selective, competitive, and reversible inhibitor of dipeptidyl peptidase IV (DPP4). This compound is primarily used in the treatment of type 2 diabetes by inhibiting the activity of DPP4, thereby increasing the concentration of glucagon-like peptide-1 (GLP-1) and promoting insulin secretion .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the adamantyl amine derivative: This involves the reaction of 3-hydroxyadamantane with an appropriate amine to form the adamantyl amine derivative.
Acylation: The adamantyl amine derivative is then acylated with a suitable acylating agent to form the intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
(2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium isotope effects.
Biology: Investigated for its role in modulating enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects in treating metabolic disorders, particularly type 2 diabetes.
Industry: Utilized in the development of novel pharmaceuticals and as a tool in drug metabolism studies
作用机制
The compound exerts its effects by inhibiting the activity of dipeptidyl peptidase IV (DPP4), an enzyme that degrades incretin hormones such as GLP-1. By inhibiting DPP4, the compound increases the levels of GLP-1, which in turn enhances insulin secretion from pancreatic beta cells and reduces glucagon release from alpha cells. This leads to improved glycemic control in patients with type 2 diabetes .
相似化合物的比较
Similar Compounds
Vildagliptin: The non-deuterated analog of the compound, also a DPP4 inhibitor used in the treatment of type 2 diabetes.
Sitagliptin: Another DPP4 inhibitor with a similar mechanism of action but different chemical structure.
Saxagliptin: A DPP4 inhibitor with a distinct pharmacokinetic profile compared to vildagliptin.
Uniqueness
The deuterated version of vildagliptin, (2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile, offers potential advantages such as improved metabolic stability and reduced side effects due to the kinetic isotope effect. This makes it a promising candidate for further development and clinical use .
属性
分子式 |
C17H25N3O2 |
|---|---|
分子量 |
306.42 g/mol |
IUPAC 名称 |
(2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m0/s1/i3D2,14D |
InChI 键 |
SYOKIDBDQMKNDQ-VSXSYMTGSA-N |
手性 SMILES |
[2H][C@]1(CCC(N1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)([2H])[2H])C#N |
规范 SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[pThr3]-CDK5 Substrate](/img/structure/B12431532.png)


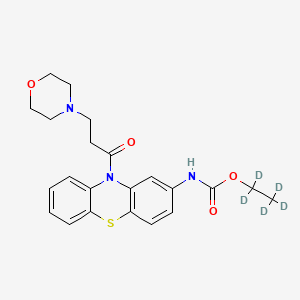

![tert-butyl N-[2-[[5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate](/img/structure/B12431563.png)

![3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid hydrochloride](/img/structure/B12431577.png)
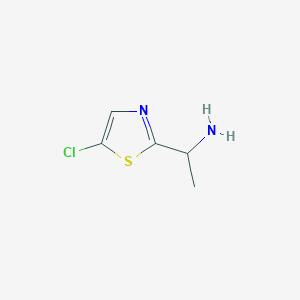
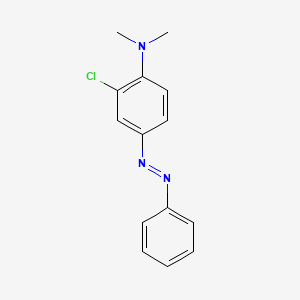
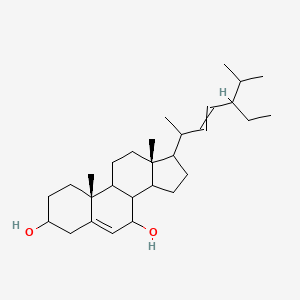
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1R,2S,7R,10S,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12431590.png)

